molecular formula C19H26N6O B6438292 4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549006-47-3

4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6438292
CAS No.: 2549006-47-3
M. Wt: 354.4 g/mol
InChI Key: ZROHXGSMHIKMPR-UHFFFAOYSA-N
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Description

4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C19H26N6O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.21680947 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.

Biochemical Pathways

The inhibition of tyrosine kinases affects various biochemical pathways. One of the key pathways is the regulation of cell growth and division. By inhibiting tyrosine kinases, the compound can potentially slow down or stop the uncontrolled growth and division of cells, which is a characteristic of many types of cancer .

Result of Action

The compound’s action results in the inhibition of tyrosine kinases, leading to a decrease in the phosphorylation of proteins. This can lead to a decrease in cell growth and division, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Properties

IUPAC Name

4-[6-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-16-14-18(24-10-12-26-13-11-24)22-19(21-16)25-8-6-23(7-9-25)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROHXGSMHIKMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.